molecular formula C17H22ClNO3 B276808 Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate

Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate

Katalognummer B276808
Molekulargewicht: 323.8 g/mol
InChI-Schlüssel: IMAPRFVWUNXVBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate, also known as DREADD ligand, is a chemical compound that has gained significant attention in scientific research due to its ability to selectively activate or inhibit specific neurons in the brain.

Wirkmechanismus

The mechanism of action of Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate involves its binding to Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylates, which are modified GPCRs that are selectively activated or inhibited by the ligand. Upon binding, the Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylates activate or inhibit downstream signaling pathways that lead to changes in neuronal activity and function.
Biochemical and Physiological Effects:
Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate has been shown to have a variety of biochemical and physiological effects, depending on the type of Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate expressed in the neurons of interest. For example, activation of excitatory Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylates leads to increased neuronal activity and neurotransmitter release, while activation of inhibitory Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylates leads to decreased neuronal activity and neurotransmitter release. These effects can be used to study the role of specific neurons in various physiological and pathological processes, such as learning and memory, addiction, and neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate in lab experiments is its selectivity for specific neurons, which allows for precise control of neuronal activity. Additionally, the technique is non-invasive and does not require the use of electrodes or other invasive methods. However, there are also some limitations to the technique, such as the need for genetic modification of the neurons of interest, which can be time-consuming and expensive. Additionally, the effects of Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate on neuronal activity may not be fully predictable or consistent across different experimental conditions.

Zukünftige Richtungen

There are many potential future directions for the use of Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate in scientific research. Some possible areas of exploration include:
1. Development of new Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylates with improved selectivity, potency, and pharmacokinetic properties.
2. Investigation of the role of specific neurons in various physiological and pathological processes, such as pain, anxiety, and depression.
3. Development of new therapeutic approaches for neurological disorders, such as Parkinson's disease and epilepsy, based on selective activation or inhibition of specific neurons.
4. Exploration of the potential use of Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate in other areas of research, such as cancer biology and immunology.
In conclusion, Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate is a powerful tool for studying the function of specific neurons in the brain. While there are some limitations to the technique, its selectivity and non-invasiveness make it a valuable tool for neuroscience research. With continued research and development, Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate has the potential to contribute to new insights into the workings of the brain and the development of new therapeutic approaches for neurological disorders.

Synthesemethoden

Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate is synthesized through a multi-step process, which involves the reaction of 2-chloro-5-nitrobenzoic acid with tert-butylamine, followed by reduction of the nitro group to an amine using palladium on carbon catalyst. The resulting amine is then coupled with 4-chloro-3-methylbenzofuran-2-carboxylic acid using ethyl chloroformate as a coupling agent, and the final product is obtained by esterification of the carboxylic acid with ethanol.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate is widely used in neuroscience research as a tool to selectively activate or inhibit specific neurons in the brain. This is achieved by genetically modifying the neurons of interest to express a modified G protein-coupled receptor (GPCR) called Designer Receptors Exclusively Activated by Designer Drugs (Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylates) that can be selectively activated or inhibited by Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate. This technique allows researchers to study the function of specific neurons in the brain and their role in various physiological and pathological processes.

Eigenschaften

Molekularformel

C17H22ClNO3

Molekulargewicht

323.8 g/mol

IUPAC-Name

ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C17H22ClNO3/c1-6-21-16(20)15-10(2)13-12(22-15)8-7-11(14(13)18)9-19-17(3,4)5/h7-8,19H,6,9H2,1-5H3

InChI-Schlüssel

IMAPRFVWUNXVBD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)CNC(C)(C)C)C

Kanonische SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)CNC(C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.